molecular formula C26H25FN4O B2390586 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one CAS No. 902482-04-6

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one

Katalognummer: B2390586
CAS-Nummer: 902482-04-6
Molekulargewicht: 428.511
InChI-Schlüssel: ZVLWONYIUQLRJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core. Key structural elements include:

  • Position 3: A 4-ethylphenyl substituent, contributing hydrophobicity and steric bulk.
  • Position 2: A 4-(4-fluorophenyl)piperazinyl group, which enhances binding affinity to biological targets through hydrogen bonding and π-π interactions .

Eigenschaften

IUPAC Name

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O/c1-2-19-7-11-22(12-8-19)31-25(32)23-5-3-4-6-24(23)28-26(31)30-17-15-29(16-18-30)21-13-9-20(27)10-14-21/h3-14H,2,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLWONYIUQLRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate anilines with isatoic anhydride, followed by further functionalization to introduce the piperazine and fluorophenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The table below compares the target compound with key analogs, emphasizing structural differences and their implications:

Compound Name Substituents (Position 2) Substituents (Position 3) Key Properties/Activity References
Target Compound 4-(4-fluorophenyl)piperazinyl 4-ethylphenyl Potential AChE inhibition; moderate solubility in ethanol
3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one Methyl 2-ethylphenyl Reduced steric bulk; lower AChE affinity
(3-fluorophenyl){4-[2-(4-methylphenyl)quinazolin-4-yl]piperazin-1-yl}methanone Piperazinyl-methanone with 3-fluorophenyl 4-methylphenyl (quinazolin-4-yl) Enhanced crystallinity; improved CNS penetration
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole Pyrazolyl-thiazole hybrid 4-fluorophenyl Rigid planar structure; antibacterial activity
Key Observations:

Piperazine Substituents: The 4-fluorophenylpiperazine group in the target compound enhances binding to serotonin/dopamine receptors compared to simpler methyl or methanone substituents .

Heterocyclic Hybrids: Thiazole-pyrazole hybrids (e.g., ) exhibit rigidity but lack the dihydroquinazolinone core’s conformational flexibility, which may limit target adaptability.

Physicochemical Properties

  • Solubility : The 4-ethylphenyl group reduces aqueous solubility compared to 4-fluorophenyl analogs but improves lipid membrane penetration.
  • Thermal Stability: Dihydroquinazolinones generally exhibit higher melting points (>200°C) than pyrazole-thiazole hybrids (160–180°C) .

Biologische Aktivität

The compound 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H26FN5O2C_{23}H_{26}FN_5O_2 with a molecular weight of approximately 423.48 g/mol. The presence of functional groups such as the ethylphenyl group, fluorophenyl group, and piperazine ring contributes to its complex biological profile.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazolinones have demonstrated potent activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. Specifically, compounds with similar structures to the target compound have shown IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Cell LineCompoundIC50 (µM)
PC3A310
MCF-7A310
HT-29A312

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been evaluated using the carrageenan-induced paw edema model in rats. Compounds similar to the target compound exhibited moderate anti-inflammatory activity. The effectiveness was assessed by measuring paw volume at various time intervals post-administration .

GroupDose (mg/kg)Paw Volume (mL) at 1 hour
ControlCMC1.950 ± 0.084
Positive Control1001.567 ± 0.082
Test Compound (5a)501.483 ± 0.147

Antioxidant Properties

Antioxidant activities of quinazolinone derivatives have also been reported, where compounds with specific substituents showed enhanced metal-chelating properties and radical scavenging abilities . The antioxidant activity was evaluated using various assays such as ABTS and CUPRAC, demonstrating that structural modifications significantly impact efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazolinones often act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
  • Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially affecting CNS-related disorders.
  • Antioxidant Activity : The presence of hydroxyl groups in certain derivatives contributes to their ability to scavenge free radicals.

Case Studies

Several studies have highlighted the potential therapeutic applications of quinazolinone derivatives:

  • Cytotoxicity Studies : A study demonstrated that specific substitutions on the quinazolinone scaffold could lead to enhanced cytotoxicity against cancer cells .
  • Anti-inflammatory Efficacy : Research indicated that certain derivatives effectively reduced inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one?

The compound is synthesized via multi-step reactions, often involving:

  • Step 1 : Formation of the quinazolinone core through cyclization of anthranilic acid derivatives under acidic conditions.
  • Step 2 : Introduction of the 4-ethylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Functionalization with the 4-(4-fluorophenyl)piperazine moiety using coupling reagents like EDCI/HOBt in anhydrous DMF .
    Key conditions include temperature control (e.g., reflux in ethanol or THF) and purification via column chromatography (silica gel, eluent: hexane/EtOAc) .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the quinazolinone carbonyl resonates at ~170 ppm in 13^13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 456.2024).
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in structurally similar piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-product formation?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, optimizing piperazine coupling efficiency requires testing bases (K2_2CO3_3 vs. Et3_3N) and solvents (DMF vs. acetonitrile) .
  • In Situ Monitoring : Employ techniques like FT-IR or LC-MS to track intermediate formation and adjust reaction kinetics dynamically .

Q. How can contradictory biological activity data across studies be resolved?

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from off-target toxicity .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to isolate key pharmacophores. For example, the 4-fluorophenyl group may enhance receptor binding affinity compared to non-halogenated analogs .

Q. What methodologies are suitable for studying metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with rat or human liver microsomes, and quantify parent compound degradation via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
  • Molecular Dynamics (MD) Simulations : Predict metabolic soft spots by modeling interactions with CYP3A4 or other isoforms .

Experimental Design and Data Analysis

Q. How should a preclinical toxicity study be designed for this compound?

  • Dose Escalation : Use a split-plot design with four replicates per dose group (e.g., 10, 30, 100 mg/kg) to assess hepatotoxicity and nephrotoxicity .
  • Endpoint Selection : Include histopathology, serum ALT/AST levels, and renal function markers (creatinine, BUN).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treated vs. control groups .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in low-solubility conditions by immobilizing the target protein on sensor chips .

Advanced Structural and Mechanistic Studies

Q. How can molecular docking resolve ambiguities in receptor binding modes?

  • Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel, accounting for tautomeric states of the quinazolinone ring .
  • Docking Protocols : Use AutoDock Vina with flexible side chains for the target receptor (e.g., 5-HT1A_{1A} or D2_2 dopamine receptors). Validate poses with molecular dynamics simulations .

Q. What techniques identify degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Analyze degradation products via UPLC-QTOF-MS .
  • Degradant Isolation : Use preparative HPLC to isolate major degradants for structural elucidation via NMR .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality Control (QC) Metrics : Enforce strict thresholds for purity (≥95% by HPLC) and residual solvent levels (e.g., DMF < 500 ppm) .
  • Bioassay Standardization : Include positive controls (e.g., reference inhibitors) in each experiment to normalize inter-assay variability .

Q. What statistical methods are recommended for analyzing dose-response data with high variance?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50} values to assess reliability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.